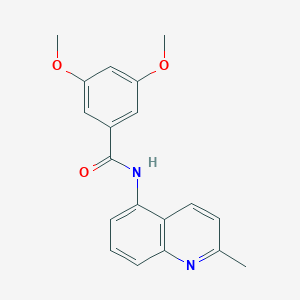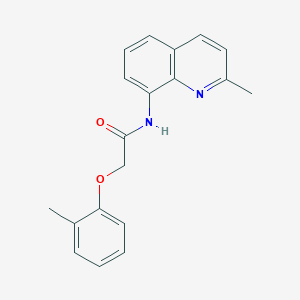![molecular formula C21H17N3O4 B244135 N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244135.png)
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide, also known as MO-05, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MO-05 belongs to the class of compounds known as oxazolo[4,5-b]pyridines, which have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways that are involved in the development and progression of various diseases. N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide has been shown to inhibit the activity of various kinases, which are involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of key cellular components.
Biochemical and Physiological Effects:
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide has been shown to induce apoptosis, or programmed cell death, which is a key mechanism for the elimination of cancer cells. N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer to other parts of the body. In Alzheimer's disease, N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide is its high purity and yield, which makes it a viable compound for further research. N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide has also been shown to exhibit potent biological activity at low concentrations, which is important for reducing the risk of toxicity. However, one of the major limitations of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide. One area of research is in the development of novel drug delivery systems that can improve the solubility and bioavailability of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide. Another area of research is in the identification of the specific enzymes and signaling pathways that are targeted by N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide, which can provide insights into its mechanism of action. Finally, further studies are needed to evaluate the safety and efficacy of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide in vivo, which can provide important information for its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide involves the reaction of 2-aminophenol with 2-bromo-4-methoxy-5-nitropyridine to form the intermediate compound, which is then reacted with phenoxyacetic acid to yield the final product. The synthesis of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide has been optimized to yield high purity and yield, making it a viable compound for further research.
Wissenschaftliche Forschungsanwendungen
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of cancer, where N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide has been shown to exhibit potent anticancer activity against various cancer cell lines. N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to inhibit the formation of beta-amyloid plaques, a hallmark of the disease.
Eigenschaften
Molekularformel |
C21H17N3O4 |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H17N3O4/c1-26-17-10-9-14(21-24-20-18(28-21)8-5-11-22-20)12-16(17)23-19(25)13-27-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,23,25) |
InChI-Schlüssel |
WLXCJYFPPRHEFI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=CC=CC=C4 |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-benzofuran-2-carboxamide](/img/structure/B244052.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methoxybenzamide](/img/structure/B244053.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B244054.png)
![N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}butanamide](/img/structure/B244056.png)
![3,4,5-trimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244058.png)
![2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244059.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244060.png)
![N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B244066.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244069.png)



![N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244076.png)
